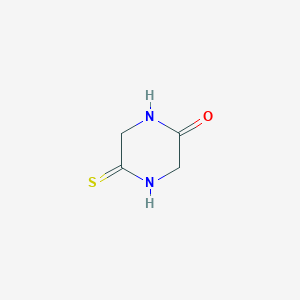
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological activities. This compound is part of the pyrimidine family, which is known for its presence in various natural and synthetic biologically active molecules. The structure of this compound includes a pyrimidine ring with a keto group at position 2 and a carbohydrazide group at position 5.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide can be achieved through several methods. One common approach is the Biginelli reaction, which involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea. This reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or lactic acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using a green approach. This method involves the oxidative functionalization of methyl arenes or benzyl derivatives via in situ generated urea. The reaction is carried out under solvent-free conditions using lactic acid as a green catalyst, which makes the process environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups into the molecule .
科学的研究の応用
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it has been shown to inhibit β-glucuronidase activity, which is important for the treatment of certain diseases . The exact molecular targets and pathways depend on the specific biological activity being investigated.
類似化合物との比較
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide can be compared with other similar compounds, such as:
4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide: This compound has similar biological activities but includes a thioxo group at position 2.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This ester derivative exhibits a wide spectrum of biological activities and has a phenyl group at position 4.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various applications.
特性
分子式 |
C5H8N4O2 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
2-oxo-3,4-dihydro-1H-pyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H8N4O2/c6-9-4(10)3-1-7-5(11)8-2-3/h1H,2,6H2,(H,9,10)(H2,7,8,11) |
InChIキー |
AJYHCMLJCXNROF-UHFFFAOYSA-N |
正規SMILES |
C1C(=CNC(=O)N1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13101679.png)
![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)




![Pyrimido[5,4-C]pyridazin-8(7H)-one](/img/structure/B13101711.png)

![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)
![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)

